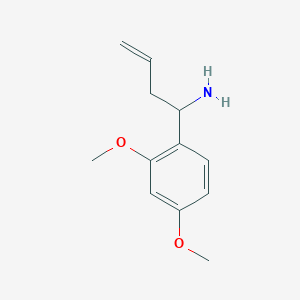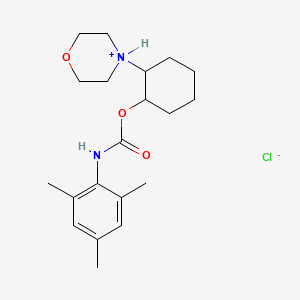
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexyl group, and a trimethylphenyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride typically involves the reaction of a morpholine derivative with a cyclohexyl isocyanate and a trimethylphenyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride: This compound has a similar structure but with dichlorophenyl instead of trimethylphenyl.
2-morpholin-4-ylethanethiol: Another morpholine derivative with different functional groups.
N-(2,4,6-trimethylphenyl)formamide: A compound with a similar trimethylphenyl group but different overall structure.
Uniqueness
The uniqueness of (2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
29195-00-4 |
|---|---|
Formule moléculaire |
C20H31ClN2O3 |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,4,6-trimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H30N2O3.ClH/c1-14-12-15(2)19(16(3)13-14)21-20(23)25-18-7-5-4-6-17(18)22-8-10-24-11-9-22;/h12-13,17-18H,4-11H2,1-3H3,(H,21,23);1H |
Clé InChI |
SISXGVIKZQKGLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2[NH+]3CCOCC3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



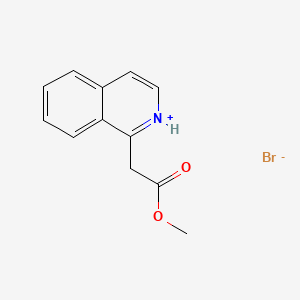
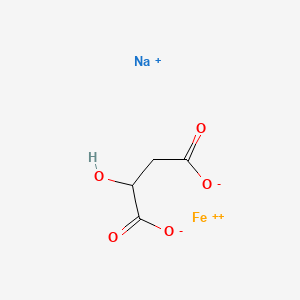
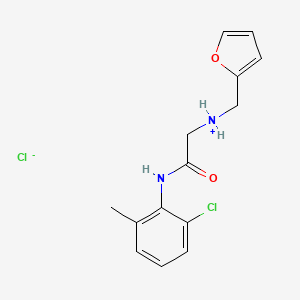
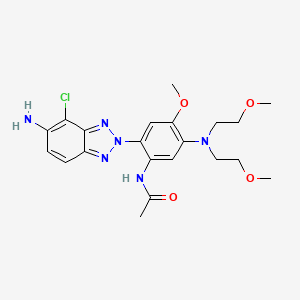

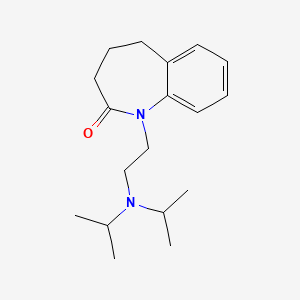
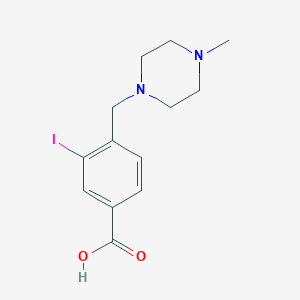
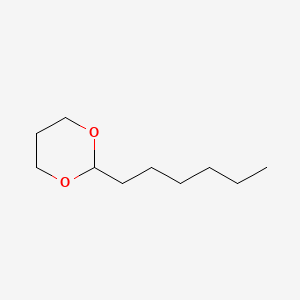
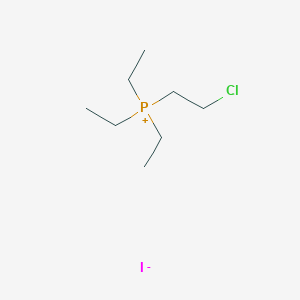
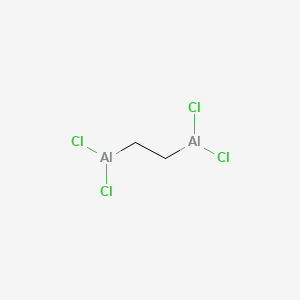
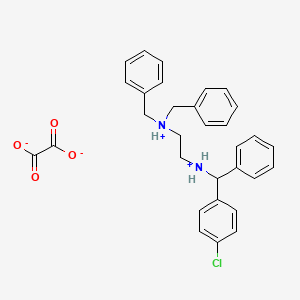
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
